molecular formula C19H30N2O3 B5536990 (1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone

Cat. No.: B5536990
M. Wt: 334.5 g/mol
InChI Key: DWTOQMWWUISYJB-QAPCUYQASA-N
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Description

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[35]nonan-7-yl]methanone is a complex organic compound with a unique structure that combines a pyrrole ring, a spirocyclic nonane system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[35]nonan-7-yl]methanone typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Construction of the Spirocyclic Nonane System: This step may involve a series of cyclization reactions, possibly using a Diels-Alder reaction followed by ring-closing metathesis.

    Introduction of Functional Groups: The functional groups can be introduced through various organic transformations, such as hydroxylation, methoxylation, and tert-butylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Properties

IUPAC Name

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-17(2,3)21-9-6-14(13-21)16(23)20-10-7-19(8-11-20)15(22)12-18(19,4)24-5/h6,9,13,15,22H,7-8,10-12H2,1-5H3/t15-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTOQMWWUISYJB-QAPCUYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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